

Acenaphthene: A Comprehensive Toxicological Profile and Health Effects Assessment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acenaphthene, a polycyclic aromatic hydrocarbon (PAH), is a constituent of coal tar and a product of incomplete combustion.[1] It is utilized in the manufacturing of dyes, plastics, pesticides, and pharmaceuticals.[2][3] As a result of its industrial use and natural occurrence, **acenaphthene** is a widespread environmental contaminant, necessitating a thorough understanding of its toxicological profile and potential health effects for risk assessment and management. This technical guide provides an in-depth analysis of the current toxicological data on **acenaphthene**, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Acenaphthene is a colorless to pale yellow crystalline solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Acenaphthene



Property	Value	Reference(s)	
Chemical Formula	C12H10	[4][5]	
Molar Mass	154.21 g/mol	[4][5]	
Appearance	White to pale yellow crystalline powder/needles	[3][4][5]	
Melting Point	93.4 - 97 °C	[5][6]	
Boiling Point	278 - 280 °C	[4][6]	
Water Solubility	3.47 - 3.88 mg/L at 25°C	[6]	
Vapor Pressure	0.596 Pa at 25°C	[6]	
Log Octanol/Water Partition Coefficient (Log Kow)	3.92	[6]	
Henry's Law Constant 25°C		[7]	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of **acenaphthene** are crucial for understanding its systemic effects.

Absorption

Acenaphthene can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion.[8] The waxy surface of some plant leaves and fruits can also concentrate polyaromatic hydrocarbons through surface adsorption.[5]

Distribution

Once absorbed, PAHs like **acenaphthene** can bind to blood proteins, such as albumin, which facilitates their transport throughout the body.[5]

Metabolism



The metabolism of **acenaphthene** is primarily hepatic and involves cytochrome P450 (CYP) enzymes. Human P450s, particularly CYP2A6 and CYP2A13, along with CYP1A1, CYP1A2, and CYP1B1, oxidize **acenaphthene** to various mono- and di-oxygenated products.[5][9] A primary metabolite is 1-acenaphthenol, which can be further oxidized.[9] In rats, cis- and trans-**acenaphthene**-1,2-diol are metabolized to 1,8-naphthalic acid, which is then excreted in the urine.[10] The metabolic activation of PAHs by CYP enzymes can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, initiating mutagenesis and carcinogenesis.[5]

Excretion

Metabolites of **acenaphthene** are primarily excreted in the urine.[10]

Health Effects Acute Toxicity

Acute exposure to **acenaphthene** can cause irritation to the skin, eyes, nose, throat, and lungs.[2][11] Ingestion may lead to vomiting.[5][11] The oral LD50 in mice for the related compound, acenaphthylene, is 1,760 mg/kg.[12]

Subchronic and Chronic Toxicity

Subchronic and chronic exposure to **acenaphthene** can lead to more severe health effects. In a 90-day oral gavage study in CD-1 mice, **acenaphthene** administration resulted in increased liver weights, hepatocellular hypertrophy, and elevated serum cholesterol levels.[13] The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 175 mg/kg/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 350 mg/kg/day, based on hepatotoxicity.[13] Long-term exposure may also affect the kidneys.[2] Repeated exposure can cause bronchitis with symptoms of coughing, phlegm, and shortness of breath.[2]

Table 2: Summary of Toxicological Values for **Acenaphthene**



Value	Species	Route	Duration	Effect	Value (mg/kg/da y)	Referenc e(s)
NOAEL	Mouse (CD-1)	Oral (gavage)	90 days	Hepatotoxi city	175	[13]
LOAEL	Mouse (CD-1)	Oral (gavage)	90 days	Hepatotoxi city	350	[13]
Chronic RfD	N/A	Oral	Chronic	N/A	0.06	[6][13]

Genotoxicity

The genotoxicity of **acenaphthene** has been evaluated in various assays with mixed results. It has been shown to induce polyploidy and chromosome fragmentation in plant cells.[5] However, studies using the Salmonella typhimurium (Ames) test and Escherichia coli SOS chromotest have generally reported negative results for genotoxicity, both with and without metabolic activation.[6][9]

Carcinogenicity

The carcinogenic potential of **acenaphthene** is not fully established. The U.S. Environmental Protection Agency (EPA) has classified **acenaphthene** in Group D, "Not Classifiable as to Human Carcinogenicity," due to inadequate evidence.[6][14] Similarly, the International Agency for Research on Cancer (IARC) categorizes **acenaphthene** in Group 3, "Unclassifiable as to Carcinogenicity to Humans."[6][9] While **acenaphthene** itself has not been identified as a carcinogen, it belongs to the PAH class of chemicals, which includes several known carcinogens.[2]

Reproductive and Developmental Toxicity

There is a lack of comprehensive data on the reproductive and developmental toxicity of **acenaphthene**.[15] The absence of two-generation reproduction or developmental studies contributes to the uncertainty in its risk assessment.[14]

Mechanisms of Toxicity



The toxicity of **acenaphthene** is linked to its metabolism and the subsequent actions of its metabolites. A key mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS). This can lead to mitochondrial damage and the activation of inflammatory and apoptotic pathways, ultimately resulting in cellular damage, particularly in the liver. The binding of reactive metabolites to DNA is a critical step in the initiation of genotoxic and carcinogenic effects of many PAHs.[5]

Experimental Protocols Subchronic Oral Toxicity Study in Mice (Based on U.S. EPA, 1989)

- Test System: CD-1 mice, with 20 animals of each sex per group.[5][13]
- Administration: Acenaphthene administered daily by oral gavage for 90 days.[5][13]
- Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 175, 350, and 700 mg/kg/day).[5][13]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.[14]
- Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.[5]
- Pathology: All animals are subjected to a gross necropsy. Organ weights (e.g., liver, kidneys, spleen) are recorded. Tissues from the control and high-dose groups, as well as any gross lesions, are examined histopathologically.[11][14]

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[7]
- Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[7]



- Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto minimal glucose agar plates.
- Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
- Data Analysis: The number of revertant colonies per plate is counted and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.[7]

Visualizations Acenaphthene Metabolic Pathway

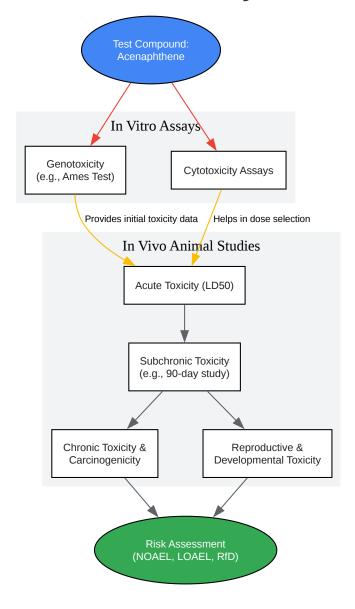


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Caption: Proposed metabolic pathway of **acenaphthene** in mammals.



Experimental Workflow for Toxicity Assessment



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Caption: General experimental workflow for toxicological assessment.

Conclusion

Acenaphthene exhibits a toxicological profile characterized by moderate acute toxicity and more significant effects, particularly hepatotoxicity, upon subchronic exposure. While it is not considered a potent genotoxic agent in bacterial systems, its potential to cause DNA damage in other systems and its classification within the broader group of carcinogenic PAHs warrant caution. The lack of comprehensive data on its carcinogenicity and reproductive and



developmental toxicity represents a significant data gap that should be addressed in future research. The mechanisms of **acenaphthene** toxicity appear to be linked to oxidative stress and metabolic activation. A thorough understanding of these pathways is essential for accurate risk assessment and the development of appropriate safety guidelines for human exposure.

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